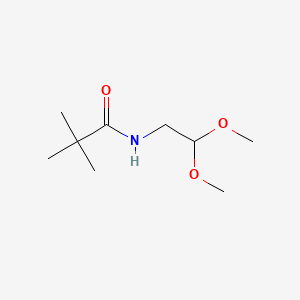
N-(2,2-dimethoxyethyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-2,2-dimethylpropanamide: is a chemical compound characterized by its molecular structure, which includes a dimethoxyethyl group attached to a 2,2-dimethylpropanamide moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 2,2-dimethoxyethanol and 2,2-dimethylpropanoic acid. The reaction typically involves esterification followed by amidation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dimethoxyethyl group is oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various ethers and esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which N-(2,2-Dimethoxyethyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
N-(2,2-Dimethoxyethyl)methacrylamide: Similar structure but with a methacrylamide group instead of a dimethylpropanamide group.
N-(2,2-Dimethoxyethyl)acetamide: Similar dimethoxyethyl group but with an acetamide moiety.
Uniqueness: The presence of the 2,2-dimethylpropanamide group in N-(2,2-Dimethoxyethyl)-2,2-dimethylpropanamide distinguishes it from other similar compounds, providing unique chemical and physical properties that can be exploited in various applications.
This compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
InChI Key |
AUXMPXIYBWFHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
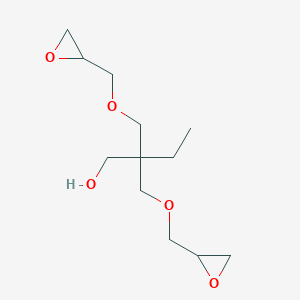
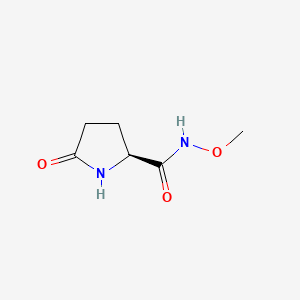
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B15350367.png)

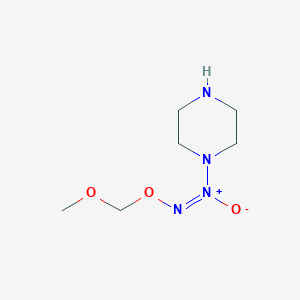
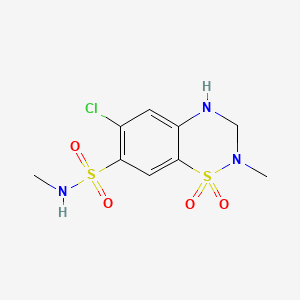
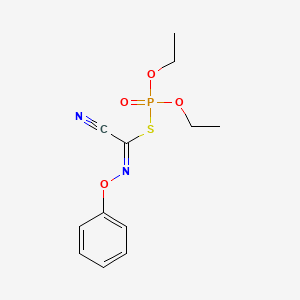
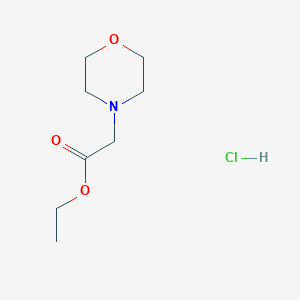
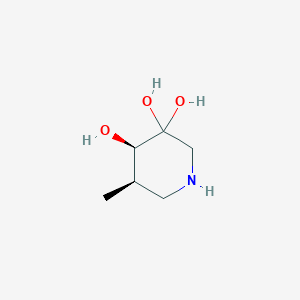

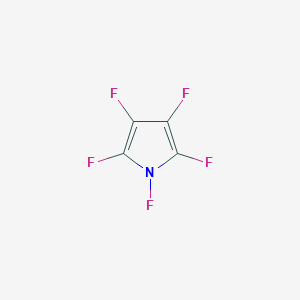
![4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B15350429.png)
![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)
